4-Chloro-4'-nitro-1,1'-biphenyl
Overview
Description
“4-Chloro-4’-nitro-1,1’-biphenyl” is a chemical compound with the molecular formula C12H8ClNO2 . It has an average mass of 233.650 Da and a mono-isotopic mass of 233.024353 Da . It is also known by other names such as “4-Chlor-4’-nitrobiphenyl” in German, “4-Chloro-4’-nitrobiphenyl” in English, and “4-Chloro-4’-nitrobiphényle” in French .
Synthesis Analysis
The synthesis of biphenyl systems has been explored in various studies. For instance, Wurtz reported the first trial for carbon–carbon bond formation reactions between two alkyl halides in the presence of sodium metal. Then, Fitting expanded this work to include the C (sp2)–C (sp2) homodimerization of aryl halides . Another method involves using nickel class catalyst or CuI catalyst, which is cost-effective. The activity of chlorine on o-chloronitrobenzene can be improved by adding potassium iodide, which shortens the reaction time and saves cost .Molecular Structure Analysis
The molecular structure of “4-Chloro-4’-nitro-1,1’-biphenyl” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Simple aromatic halogenated organic compounds, such as 4-Chlorobiphenyl, are very unreactive. Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis
“4-Chloro-4’-nitro-1,1’-biphenyl” appears as colorless crystals or shiny off-white flakes . It has a density of 1.3±0.1 g/cm3, a boiling point of 367.2±17.0 °C at 760 mmHg, and a flash point of 175.9±20.9 °C . It is insoluble in water .Scientific Research Applications
Synthetic Organic Chemistry
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) . A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Antibacterial Activity
A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions . These compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Organic Synthesis
“4-Chloro-1,1’-biphenyl” is a compound useful in organic synthesis . It can be used as a building block in the synthesis of various organic compounds .
Intermediate in Pesticide Production
“4-Chloro-4’-nitro-1,1’-biphenyl” can be used as an intermediate in the synthesis of Boscalid, a pesticide . The synthetic method involves the use of a nickel class catalyst or CuI catalyst, and the addition of potassium iodide can improve the activity of chlorine on o-chloronitrobenzene .
Catalyst in Formamide Derivatives Synthesis
“4-Chloro-4’-nitro-1,1’-biphenyl” can potentially be used in the synthesis of formamide derivatives . A convenient one-pot synthesis of formamide derivatives has been reported using thiamine hydrochloride as a novel catalyst .
Electrophilic Aromatic Substitution
The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound . This process is known as electrophilic aromatic substitution .
Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . These compounds are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Building Blocks for Basic Liquid Crystals
Biphenyl derivatives serve as building blocks for basic liquid crystals . They are used in the production of an extensive range of drugs and products for agriculture .
Safety And Hazards
When handling “4-Chloro-4’-nitro-1,1’-biphenyl”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1-(4-chlorophenyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWAORHMKKVNIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211472 | |
Record name | Biphenyl, 4-chloro-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-nitro-1,1'-biphenyl | |
CAS RN |
6242-97-3 | |
Record name | 4-Chloro-4′-nitro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6242-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenyl, 4-chloro-4'-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biphenyl, 4-chloro-4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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